N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which includes a piperidine ring, a carboxamide group, and a beta-carboline core. It has been studied for its potential therapeutic effects and its ability to interact with specific molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the formation of the beta-carboline core through a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions such as temperature and pressure, and the development of scalable processes for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with potentially different biological activities .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential effects on biological systems, including its ability to interact with specific proteins and enzymes.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Revefenacin: A similar compound with a piperidine ring and carbamoyl group, used as a long-acting muscarinic antagonist for the treatment of chronic obstructive pulmonary disease (COPD).
Biphenyl-2-ylcarbamic acid derivatives: These compounds share structural similarities and are used in various therapeutic applications.
Uniqueness
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific combination of functional groups and its potential to interact with a wide range of molecular targets. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H26ClN5O3 |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-[3-(4-carbamoylpiperidin-1-yl)-3-oxopropyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H26ClN5O3/c22-14-1-2-17-16(11-14)15-6-10-27(12-18(15)25-17)21(30)24-7-3-19(28)26-8-4-13(5-9-26)20(23)29/h1-2,11,13,25H,3-10,12H2,(H2,23,29)(H,24,30) |
InChI Key |
AHQMOHSWJHTFEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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